1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde is a specialized organic compound that features a pyrazole ring substituted with a tert-butyl-dimethyl-silanyloxy group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-Butyl-dimethyl-silanyloxy group: This step involves the reaction of tert-butyl-dimethylsilyl chloride with an appropriate alcohol under basic conditions to form the tert-butyl-dimethyl-silanyloxy group.
Attachment to the pyrazole ring: The tert-butyl-dimethyl-silanyloxy group is then attached to the pyrazole ring through a nucleophilic substitution reaction.
Introduction of the aldehyde group: The final step involves the oxidation of a suitable precursor to introduce the aldehyde functional group at the 4-position of the pyrazole ring.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity . The tert-butyl-dimethyl-silanyloxy group can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a tert-butyl-dimethyl-silanyloxy group but differs in the presence of an acetaldehyde group instead of a pyrazole ring.
tert-Butyldimethylsilane: Contains the tert-butyl-dimethyl-silanyloxy group but lacks the pyrazole ring and aldehyde group.
(1-tert-Butylvinyloxy)trimethylsilane: Features a tert-butyl-dimethyl-silanyloxy group but with a vinyl ether functionality.
The uniqueness of this compound lies in its combination of the pyrazole ring, tert-butyl-dimethyl-silanyloxy group, and aldehyde functionality, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2Si/c1-12(2,3)17(4,5)16-7-6-14-9-11(10-15)8-13-14/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHCJVNFBLJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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